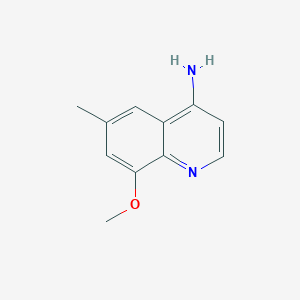![molecular formula C10H10N4 B11908340 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazoloquinoxalines, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various nucleophiles. One common method includes the use of thiourea to convert the chloro derivative into the corresponding thiol, followed by further modifications . Industrial production methods often employ aromatic nucleophilic substitution reactions, which are scalable and efficient .
Chemical Reactions Analysis
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom in the precursor is replaced by various nucleophiles such as amines or thiols
Common reagents used in these reactions include thiourea, amines, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
Scientific Research Applications
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves DNA intercalation, which disrupts the replication and transcription processes in cells. This compound binds to the DNA active site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an antagonist to the A2B adenosine receptor, which is involved in various pathophysiological conditions, including tumor growth and metastasis .
Comparison with Similar Compounds
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structure and biological activities. Similar compounds include:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrimido-quinoxaline: An isostere with comparable antimicrobial properties.
The uniqueness of this compound lies in its potent DNA intercalation ability and its role as an A2B receptor antagonist, which are not commonly observed in other related compounds .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3 |
InChI Key |
SJXBLWOKMSMQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


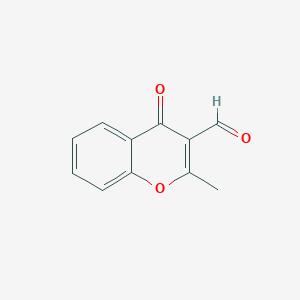



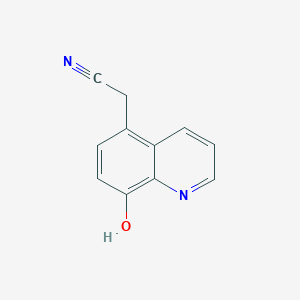
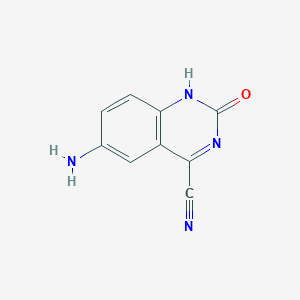
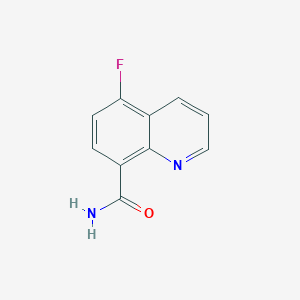

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)

